2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
Description
Historical Development of Sulfonyl Piperazine Compounds
The sulfonylpiperazine scaffold emerged as a privileged structure in medicinal chemistry following seminal work on enzyme-targeted inhibitors in the early 21st century. Initial investigations focused on simple aryl sulfonylpiperazines as serine protease inhibitors, leveraging the sulfonyl group's ability to engage catalytic triads through hydrogen bonding. A pivotal advancement occurred with the discovery that N-substituted sulfonylpiperazines could chelate metal cofactors in metalloenzymes, as demonstrated in LpxH inhibitors targeting lipid A biosynthesis in Gram-negative bacteria.
Structural evolution of the scaffold followed three key phases:
- First-generation analogs : Characterized by monocyclic aryl sulfonyl groups (e.g., AZ1) with moderate enzymatic inhibition (IC~50~ 2-5 μM)
- Second-generation derivatives : Incorporated meta-substituted aryl rings and indoline headgroups (e.g., JH-LPH-33), achieving submicromolar potency through optimized van der Waals interactions
- Third-generation hybrids : Combined sulfonylpiperazines with heterocyclic systems to target multiple binding pockets, as seen in sPBTZ antitubercular agents
This progression established design principles for balancing enzymatic potency (governed by substituent volume and electronics) with physicochemical properties (modulated through sulfone polarity).
Position of Current Compound within Medicinal Chemistry Research
The subject compound occupies a unique niche through its integration of three distinct pharmacophores:
| Component | Structural Role | Bioactivity Contribution |
|---|---|---|
| Benzodioxine sulfonyl | Rigid aromatic system with polar oxygen atoms | Potential π-π stacking and H-bond donor capacity |
| Piperazine | Flexible nitrogen-containing core | Conformational adaptability for enzyme binding |
| Thiophen-2-yl ethanone | Planar heterocycle with sulfur atom | Enhanced membrane permeability via lipophilicity |
Comparative analysis with benchmark compounds reveals strategic innovations:
- Benzodioxine vs. simple aryl groups : Replaces traditional meta-chlorophenyl substituents with a fused dioxyarene system, potentially improving aqueous solubility through oxygen's H-bonding capacity while maintaining aromatic surface area (≈110 Ų vs. 95 Ų for monocyclic analogs).
- Thiophene-acetyl vs. indoline headgroups : Substitutes the N-acetylindoline of JH-LPH-33 with a thiophene-ketone system, reducing molecular weight (ΔMW ≈ -45 Da) while preserving ketone-mediated polar interactions.
- Oxalate counterion : Unlike earlier hydrochloride salts, the oxalate anion may enhance crystalline stability and dissolution kinetics through strong ionic interactions.
Research Significance of the Benzodioxine-Sulfonylpiperazine-Thiophene Scaffold
The triad of benzodioxine, sulfonylpiperazine, and thiophene creates synergistic effects that address historical challenges in antimicrobial drug development:
Benzodioxine contributions :
- The 1,4-dioxane ring system introduces two ether oxygens capable of:
- Comparative molecular field analysis (CoMFA) suggests the fused ring system reduces torsional strain by 3-5 kcal/mol compared to ortho-substituted biphenyl systems.
Sulfonylpiperazine optimization :
- Structure-activity relationship (SAR) data from LpxH inhibitors demonstrate critical substituent effects:
| meta-Substituent | % LpxH Inhibition (100 μM) | Relative Potency |
|---|---|---|
| H | 22 ± 3 | 1.0 |
| F | 39 ± 4 | 1.8 |
| Cl | 79 ± 5 | 3.6 |
| CF~3~ | 16 ± 2 | 0.7 |
The benzodioxine's equivalent substitution position may follow similar potency trends, with oxygen's electronegativity potentially mimicking chloro's volume effects.
Thiophene-acetyl advantages :
- The thiophene ring's sulfur atom (polar surface area ≈28 Ų vs. 38 Ų for furan) balances lipophilicity (clogP ≈2.1) and metabolic stability.
- Ketone functionality enables:
Scaffold hybridization benefits :
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2.C2H2O4/c21-15(18-2-1-11-26-18)13-19-5-7-20(8-6-19)27(22,23)14-3-4-16-17(12-14)25-10-9-24-16;3-1(4)2(5)6/h1-4,11-12H,5-10,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQWRWKVZZVXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps, starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine , which is reacted with 4-methylbenzenesulfonyl chloride to form sulfonamide derivatives. These intermediates are then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target molecule. The reaction conditions typically involve the use of solvents like DMF and bases such as lithium hydride to facilitate the formation of the desired products .
Enzyme Inhibition
One of the primary areas of investigation for this compound is its enzyme inhibitory potential. Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for therapeutic strategies in Alzheimer's disease. Compounds derived from this scaffold have shown promising activity against AChE, indicating potential neuroprotective effects .
- α-Glucosidase : This enzyme plays a significant role in carbohydrate metabolism. Inhibitors targeting α-glucosidase are valuable in managing Type 2 Diabetes Mellitus (T2DM). The synthesized compounds demonstrated notable inhibition rates, suggesting their utility in diabetes management .
Antioxidant Activity
Research indicates that compounds containing the thiophene moiety exhibit antioxidant properties. The antioxidant activity was assessed using various assays, including DPPH radical scavenging tests. The results indicated that these compounds could effectively neutralize free radicals, thereby potentially reducing oxidative stress-related damage in biological systems .
Antimicrobial Properties
In vitro studies have also evaluated the antimicrobial efficacy of related compounds. The synthesized derivatives were tested against a range of bacterial strains using disk diffusion methods. Some derivatives displayed significant antibacterial activity comparable to standard antibiotics like Gentamicin .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with the compound led to a reduction in cell death and apoptosis markers, suggesting its potential as a neuroprotective agent in neurodegenerative diseases .
Case Study 2: Metabolic Disorder Management
Another study focused on the impact of these compounds on glucose metabolism in diabetic models. The findings indicated that administration resulted in reduced blood glucose levels and improved insulin sensitivity in animal models, highlighting their therapeutic potential for T2DM .
Scientific Research Applications
Enzyme Inhibition
Research has demonstrated that compounds similar to 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate exhibit significant enzyme inhibitory properties. For instance:
- Alpha-glucosidase Inhibition: This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood glucose levels in diabetic patients.
- Acetylcholinesterase Inhibition: Compounds targeting this enzyme are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Anticancer Properties
There is emerging evidence suggesting that similar compounds may possess anticancer activities. The structural components of this compound may interact with cellular pathways involved in tumor growth and metastasis. This warrants further investigation into its potential as an anticancer agent.
Study on Enzyme Inhibition
In a study conducted on a series of sulfonamide derivatives, including those based on the dihydrobenzo[b][1,4]dioxin structure, researchers found that several compounds exhibited strong inhibitory effects on both alpha-glucosidase and acetylcholinesterase enzymes. The most potent inhibitors were characterized by specific structural features including the presence of thiophene rings and sulfonamide groups .
Anticancer Activity Assessment
Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain derivatives displayed significant growth inhibition in breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Regions:
Piperazine-Sulfonyl Group : The target compound’s piperazine is modified with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group. Analogous compounds often vary this substituent (e.g., substituted phenylsulfonyl groups in or trifluoromethylphenyl in ) to modulate electronic or steric effects .
Thiophene vs. Other Heterocycles : The thiophen-2-yl group distinguishes it from analogs like tetrazole-thiol derivatives () or pyrazole-based systems (), which may alter binding affinity or metabolic stability .
Physicochemical Properties
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Antiproliferative Activity : Compounds with phenylsulfonyl-piperazine scaffolds () exhibit antiproliferative effects, suggesting the benzodioxin sulfonyl group in the target compound may confer similar activity .
- Lumping Strategy : As per , the benzodioxin and thiophene motifs may allow grouping with other sulfonamide-heterocyclic compounds for streamlined pharmacokinetic studies .
Q & A
Basic: What synthetic strategies are recommended for constructing the sulfonyl-piperazine-dioxane scaffold in this compound?
Methodological Answer:
The synthesis involves sequential sulfonylation and nucleophilic substitution. Begin by sulfonating 2,3-dihydrobenzo[b][1,4]dioxin-6-amine using chlorosulfonic acid to form the sulfonyl chloride intermediate. React this with piperazine under controlled pH (7–8) to prevent over-sulfonylation . Next, couple the resulting sulfonylpiperazine with 1-(thiophen-2-yl)ethanone via a nucleophilic acyl substitution, using DCC/DMAP as coupling agents. Oxalate salt formation is achieved by treating the freebase with oxalic acid in ethanol/water (1:1) under reflux . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA gradient).
Advanced: How can contradictory solubility data between oxalate salt and freebase forms be systematically analyzed?
Methodological Answer:
Contradictions arise from polymorphic variations or hydration states. Use differential scanning calorimetry (DSC) to identify melting points and phase transitions. Perform dynamic vapor sorption (DVS) to assess hygroscopicity. For solubility comparisons, conduct equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C and 37°C. Cross-validate with computational methods like Hansen solubility parameters and COSMO-RS . Structural insights from single-crystal XRD (e.g., hydrogen-bonding patterns in the oxalate salt) can explain solubility differences .
Basic: Which analytical techniques are critical for confirming the structural integrity of the thiophen-2-yl ethanone moiety?
Methodological Answer:
Combine NMR (¹H, ¹³C, and 2D-COSY) to verify the thiophene ring’s proton environment (δ 7.2–7.8 ppm) and ketone carbonyl resonance (δ ~200 ppm). High-resolution mass spectrometry (HRMS-ESI) should confirm the molecular ion ([M+H]+) with <2 ppm error. FT-IR analysis of the carbonyl stretch (~1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) provides additional validation .
Advanced: What experimental designs are effective for elucidating SAR of the sulfonyl-piperazine group in receptor binding?
Methodological Answer:
Design a three-tiered approach:
Synthetic Modifications: Replace the sulfonyl group with carbonyl or phosphoryl analogs; vary piperazine substituents (e.g., methyl, ethyl).
Biophysical Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target receptors.
Computational Modeling: Perform molecular dynamics simulations (Amber or GROMACS) to assess steric/electronic effects of substitutions on binding pocket interactions . Cross-correlate results with in vitro functional assays (e.g., cAMP inhibition for GPCR targets).
Basic: What crystallization conditions optimize yield and purity of the oxalate salt?
Methodological Answer:
Use antisolvent crystallization: Dissolve the freebase in hot ethanol (60°C), add oxalic acid (1:1 molar ratio), and introduce n-hexane as an antisolvent dropwise. Maintain agitation at 200 rpm and cool to 4°C for 12 hours. Characterize crystals via PXRD to confirm phase purity and compare with simulated patterns from single-crystal data . For scale-up, employ a mixed-suspension mixed-product removal (MSMPR) crystallizer with in-line PAT (e.g., FBRM).
Advanced: How can researchers address discrepancies in metabolic stability data across species (e.g., human vs. rodent microsomes)?
Methodological Answer:
Discrepancies often stem from cytochrome P450 isoform differences. Conduct the following:
Enzyme Mapping: Use recombinant CYP isoforms (3A4, 2D6) to identify primary metabolizing enzymes.
Species Comparison: Parallel incubations with human, rat, and mouse liver microsomes (±NADPH).
Isotope Tracing: Incorporate ¹⁴C-labeled compound to track metabolite profiles via LC-radiometric detection.
Computational Adjustments: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from rodent results .
Basic: What safety protocols are essential for handling the oxalate salt during synthesis?
Methodological Answer:
The oxalate salt may irritate mucous membranes. Use engineered controls (fume hoods, closed-system reactors) and PPE (nitrile gloves, safety goggles). For spills, neutralize with sodium bicarbonate before disposal. Monitor airborne particulates via real-time dust sensors. Acute toxicity data (LD50) should be obtained from OECD Guideline 423 studies prior to large-scale work .
Advanced: How can researchers validate target engagement in complex biological matrices (e.g., whole blood)?
Methodological Answer:
Employ orthogonal techniques:
CETSA (Cellular Thermal Shift Assay): Measure target protein denaturation temperatures via Western blot or MS.
SPROT (Stable Isotope Labeling by Amino Acids): Quantify target protein abundance changes in SILAC-labeled cells.
Microdialysis: Couple with LC-MS/MS to measure unbound compound concentrations in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
